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Compound of Interest

Compound Name: (Z)-3-Methyl-2-hexene

Cat. No.: B086107 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of (Z)-3-Methyl-2-hexene. The following sections detail the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of an organic molecule. Below are the ¹H and ¹³C NMR data for (Z)-3-Methyl-2-
hexene.

¹H NMR Data
The ¹H NMR spectrum was acquired on a Varian A-60 spectrometer, operating at a frequency

of 60 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference.
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Proton

Assignment

Chemical Shift

(ppm)
Multiplicity

Coupling

Constant (J) in

Hz

Integration

H1 (CH₃) ~1.65 Doublet
Value not

available
3H

H2 (CH) ~5.1-5.3 Quartet
Value not

available
1H

H4 (CH₂) ~1.9-2.1 Multiplet
Value not

available
2H

H5 (CH₂) ~1.3-1.5 Multiplet
Value not

available
2H

H6 (CH₃) ~0.9 Triplet
Value not

available
3H

3-CH₃ ~1.7 Singlet - 3H

Note: The exact chemical shifts and coupling constants require access to the raw spectral data

which is not publicly available in tabulated form. The provided values are estimations based on

typical ranges for similar structures.

¹³C NMR Data
The ¹³C NMR data was reported by P. A. Couperus, A. D. Clague, and J. P. Van Dongen in

Organic Magnetic Resonance, 8, 426 (1976).[1] The spectrum was recorded in

deuterochloroform (CDCl₃).
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Carbon Assignment Chemical Shift (ppm)

C1 12.8

C2 124.2

C3 134.5

C4 29.9

C5 21.0

C6 14.1

3-CH₃ 20.6

Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in a molecule.

The data presented below corresponds to a gas-phase measurement.

Frequency (cm⁻¹) Vibrational Assignment

~2960-2850 C-H stretch (alkane)

~1650 C=C stretch (alkene)

~1460 C-H bend (alkane)

~830 =C-H bend (cis-alkene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The following data was obtained via electron ionization (EI) in the gas phase.
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m/z Relative Intensity (%) Proposed Fragment

98 ~15 [M]⁺ (Molecular Ion)

83 ~10 [M - CH₃]⁺

69 ~80 [M - C₂H₅]⁺

55 ~60 [C₄H₇]⁺

41 100 [C₃H₅]⁺ (Base Peak)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of (Z)-3-Methyl-2-hexene in a suitable deuterated solvent (e.g., CDCl₃) is prepared.

The sample is placed in a 5 mm NMR tube.

¹H NMR: The spectrum is acquired on a 60 MHz NMR spectrometer. Standard acquisition

parameters are used, including a sufficient number of scans to obtain a good signal-to-noise

ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane

(TMS) at 0.00 ppm.

¹³C NMR: The spectrum is acquired on a Varian CFT-20 spectrometer.[2] The sample is

dissolved in CDCl₃, and TMS is used as the internal reference.[2]

Infrared (IR) Spectroscopy
For gas-phase analysis, a small amount of the volatile liquid (Z)-3-Methyl-2-hexene is

introduced into a gas cell with infrared-transparent windows (e.g., NaCl or KBr). The cell is

placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded.

Alternatively, for a liquid-phase measurement in a chloroform solution, a dilute solution (e.g., 20

mg/mL) is prepared and placed in a liquid cell with a defined path length for analysis.[1]

Mass Spectrometry (MS)
The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer

(GC-MS) with an electron ionization (EI) source. The volatile sample is injected into the GC,

where it is vaporized and separated from any impurities. The separated compound then enters
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the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV),

causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge

ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

(Z)-3-Methyl-2-hexene.
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Caption: Workflow for the spectroscopic analysis of (Z)-3-Methyl-2-hexene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data for (Z)-3-Methyl-2-hexene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086107#spectroscopic-data-for-z-3-methyl-2-hexene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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